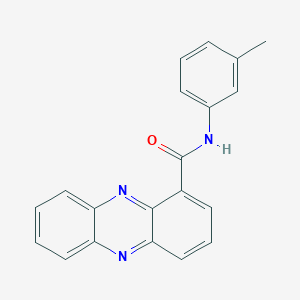

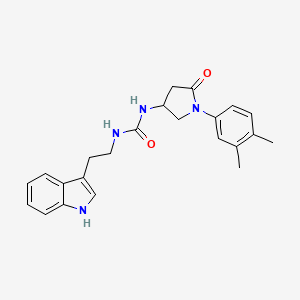

N-(3-methylphenyl)phenazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methylphenyl)phenazine-1-carboxamide is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazine derivatives are known for their broad-spectrum biological activities, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective properties

Wirkmechanismus

Target of Action

The primary target of N-(3-methylphenyl)phenazine-1-carboxamide is the fungal phytopathogen Rhizoctonia solani . This compound exhibits strong antagonistic properties against this pathogen, making it a valuable tool in the field of agriculture .

Mode of Action

This compound interacts with its target by inhibiting the growth of Rhizoctonia solani . The compound causes changes in the microscopic morphology of the pathogen, leading to hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It significantly impacts cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . The compound also influences significant metabolic pathways such as steroid biosynthesis and ABC transporters .

Result of Action

The action of this compound results in molecular and cellular effects on Rhizoctonia solani. The compound causes the cell wall to separate, the subcellular organelles to disintegrate, and the septum to disappear . These changes inhibit the growth of the pathogen and reduce its ability to infect plants .

Vorbereitungsmethoden

The synthesis of phenazine derivatives, including N-(3-methylphenyl)phenazine-1-carboxamide, can be achieved through several synthetic routes. Common methods include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, and Pd-catalyzed N-arylation . These methods typically involve harsh reaction conditions and the use of toxic chemicals, which can result in low productivities and the generation of toxic by-products .

For industrial-scale production, metabolic engineering strategies have been employed to enhance the biosynthesis of phenazine derivatives using natural phenazine-producing bacteria such as Pseudomonas chlororaphis . This approach offers advantages such as non-toxicity, high yield, and environmentally friendly settings.

Analyse Chemischer Reaktionen

N-(3-methylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenazine-1-carboxylic acids, while reduction reactions may produce phenazine-1-carboxamides .

Wissenschaftliche Forschungsanwendungen

N-(3-methylphenyl)phenazine-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and antitumor agent . Its ability to inhibit cell viability, DNA synthesis, and induce cell cycle arrest and apoptosis in cancer cells makes it a promising candidate for cancer therapy . Additionally, it has been explored for its use in photodynamic therapy, where it acts as a photosensitizer to generate reactive oxygen species for the treatment of cancer and microbial infections .

Vergleich Mit ähnlichen Verbindungen

N-(3-methylphenyl)phenazine-1-carboxamide can be compared with other phenazine derivatives such as pyocyanin, chlororaphine, iodinin, and aeruginosin A/B . While these compounds share a similar phenazine core structure, their biological activities and applications can vary significantly. For example, pyocyanin is known for its blue pigment and antimicrobial properties, while chlororaphine has been studied for its antitumor activity . The unique substitution pattern in this compound, specifically the presence of the 3-methylphenyl group, contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c1-13-6-4-7-14(12-13)21-20(24)15-8-5-11-18-19(15)23-17-10-3-2-9-16(17)22-18/h2-12H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYKDKDJQOIYMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate](/img/structure/B2724704.png)

![2-methyl-1-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2724705.png)

![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2724708.png)

![2,4-dimethyl 5-[3-(4-ethylpiperazin-1-yl)propanamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2724714.png)

![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one](/img/structure/B2724722.png)